molecular formula C19H31ClN2O2 B1666988 Bietamiverine dihydrochloride CAS No. 2691-46-5

Bietamiverine dihydrochloride

Cat. No.: B1666988
CAS No.: 2691-46-5
M. Wt: 354.9 g/mol
InChI Key: XZKSTBXJKGLMLG-UHFFFAOYSA-N
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Description

Bietamiverine dihydrochloride is a chemical compound known for its antispasmodic properties. It is used primarily in the medical field to relieve muscle spasms. The compound is a derivative of Bietamiverine, which is a biochemical spasmodic drug .

Preparation Methods

Bietamiverine dihydrochloride can be synthesized through several methods:

Industrial production methods typically involve large-scale synthesis using these reactions under controlled conditions to ensure purity and yield.

Chemical Reactions Analysis

Bietamiverine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Bietamiverine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Bietamiverine dihydrochloride involves its interaction with muscarinic acetylcholine receptors. It acts as an antagonist to these receptors, inhibiting their activity and thereby reducing muscle spasms. The molecular targets include muscarinic acetylcholine receptor M1, M2, and M3, with specific binding affinities .

Comparison with Similar Compounds

Bietamiverine dihydrochloride is unique compared to other antispasmodic compounds due to its specific chemical structure and mechanism of action. Similar compounds include:

    Papaverine: Another antispasmodic agent with a different mechanism of action.

    Dicyclomine: Used to treat irritable bowel syndrome and has antispasmodic properties.

This compound stands out due to its specific receptor targets and chemical stability .

Properties

CAS No.

2691-46-5

Molecular Formula

C19H31ClN2O2

Molecular Weight

354.9 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-phenyl-2-piperidin-1-ylacetate;hydrochloride

InChI

InChI=1S/C19H30N2O2.ClH/c1-3-20(4-2)15-16-23-19(22)18(17-11-7-5-8-12-17)21-13-9-6-10-14-21;/h5,7-8,11-12,18H,3-4,6,9-10,13-16H2,1-2H3;1H

InChI Key

XZKSTBXJKGLMLG-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2.Cl.Cl

Canonical SMILES

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2.Cl

Appearance

Solid powder

2691-46-5

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

479-81-2 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bietamiverine dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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